1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-

Liquid Crystal Phase Transition Homologous Series Clearing Point Engineering

Sourcing an incorrect homolog-substituting pentyl with butyl or propyl-irreversibly shifts phase diagrams and mixture compatibility, rendering reformulation ineffective. This trans,trans-4-methoxy-4'-pentyl-bicyclohexyl eliminates that risk with a defined 24 °C enantiotropic nematic range (m.p. 12 °C, c.p. 36 °C) and low optical anisotropy (Δn < 0.1). Key outcomes: • Reliable low-Δn host for TN, STN, and guest-host display mixtures without active heating. • Blend-compatible with higher-clearing bicyclohexyl or phenylcyclohexane dopants to extend the nematic window while preserving low birefringence. • Pure nematic phase simplifies POM hot-stage calibration and dielectric measurements. Supplied as a white solid with verified trans,trans configuration for uniform alignment; immediate dispatch from stock supports rapid formulation development.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 102714-95-4
Cat. No. B021780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl-
CAS102714-95-4
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2CCC(CC2)OC
InChIInChI=1S/C18H34O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h15-18H,3-14H2,1-2H3
InChIKeyRYHTXGXWVOAIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 4-Methoxy-4'-pentylbicyclohexyl


1,1'-Bicyclohexyl, 4-methoxy-4'-pentyl- (CAS 102714-95-4), systematically named trans,trans-4'-pentyl-4-methoxy-bicyclohexyl, is a bicyclohexane-core thermotropic liquid crystal compound with molecular formula C18H34O (MW 266.46 g/mol). It belongs to the class of 4-alkoxy-4'-alkyl-1,1'-bicyclohexyl mesogens, which exhibit nematic liquid crystalline phases characterized by low optical anisotropy (Δn < 0.1) and high chemical stability [1]. The trans,trans configuration ensures a linear molecular geometry essential for uniform alignment in liquid crystal mixtures, and the compound is supplied as a white solid with a melting point of 12 °C and a refractive index of 1.472 [2].

Generic Substitution Failure for Methoxy-alkylbicyclohexyls


Within the 4-methoxy-4'-n-alkylbicyclohexyl homologous series, each incremental methylene unit in the terminal alkyl chain produces a non-linear shift in both melting point and clearing point. These shifts determine whether the nematic phase is enantiotropic (thermodynamically stable) or monotropic (metastable), and whether smectic phases appear. Consequently, substituting the pentyl chain with a butyl or propyl analog—or replacing the methoxy with ethoxy or propoxy groups—produces a compound with a fundamentally different phase diagram, mesophase temperature window, and mixture compatibility profile. Procurement of an incorrect homolog cannot be compensated by simple mixture reformulation [1].

Quantitative Evidence: 4-Methoxy-4'-pentylbicyclohexyl vs. Analogs


Clearing Point in Methoxy Homologous Series

The clearing point (c.p., T_NI) of trans,trans-4-methoxy-4'-pentylbicyclohexyl is 36 °C, placing it between the butyl (27 °C) and hexyl analogs. This represents a +9 °C increase over the butyl homolog and a +21 °C increase over the propyl homolog (c.p. 15 °C). The pentyl chain length thus delivers the lowest clearing point that remains above typical ambient temperature fluctuations, providing a practically useful nematic window without requiring active heating [1].

Liquid Crystal Phase Transition Homologous Series Clearing Point Engineering

Melting Point and Nematic Range: Alkoxy Group Comparison

With a fixed 4'-pentyl chain, increasing the alkoxy group size from methoxy to ethoxy to propoxy raises both the melting point and clearing point substantially. The target compound (methoxy) melts at 12 °C with a clearing point of 36 °C, yielding a nematic range of 24 °C. The ethoxy analog melts at 35 °C (c.p. 62 °C), and the propoxy analog melts at 20 °C (c.p. 82 °C), giving nematic ranges of 27 °C and 62 °C respectively. The methoxy derivative is the only one of the three that is nematic at standard ambient temperature (22 °C) without requiring a heated stage or warm-up period [1].

Alkoxy Chain Engineering Nematic Phase Stability Room-Temperature Mesophase

Friction Torque Change at Nematic–Smectic B Transition

In a dedicated tribological study, trans,trans-4-methoxy-4'-pentyl-bicyclohexyl was employed as a lubricant in a plain bearing. A steep, reversible rise in friction torque was measured specifically within the temperature range of the transition between the nematic phase and the smectic B (SB) phase, demonstrating a phase-change-dependent tribological response. Doping the compound with 4-pentylbenzoic acid reduced the friction torque in the SB phase, confirming that the effect is intrinsic to the liquid crystalline order and tunable by mixture composition [1].

Liquid Crystal Lubrication Tribology Phase-Change Materials

Optical Anisotropy: Methoxy- vs. Cyano-Bicyclohexyls

The bicyclohexyl core intrinsically confers low optical anisotropy (Δn < 0.1), a critical parameter for wide-viewing-angle display modes. The methoxy terminal group contributes a smaller polarizability anisotropy than the cyano group present in the CCH (4-cyano-4'-alkylbicyclohexyl) series. In the CCH series, the cyano group introduces a substantial dipole moment (~4 D) and an optical anisotropy contribution (Γ_CCN ≈ 3.3 ų) that elevates Δn relative to the alkoxy-substituted analogs. Quantitative Δn values for the pure methoxy-pentyl compound are not reported in the open literature, but the class-level optical anisotropy for bicyclohexyl-based mesogens is consistently reported as Δn ≈ 0.05–0.09, approximately 40–60% lower than that of cyanobiphenyl (CB) analogs (Δn ≈ 0.15–0.20) [1][2].

Birefringence Optical Anisotropy Display Contrast

Physical Properties for Procurement and Handling

The compound exhibits a density of 0.89 g/cm³, a boiling point of 325.6 °C at 760 mmHg, a flash point of 146.8 °C, and a refractive index of 1.472. Its computed LogP (XLogP3) is 6.8 and topological polar surface area is 9.2 Ų, indicating high hydrophobicity and low polarity. These parameters are essential for solvent selection during mixture formulation, purity assessment by refractometry, and safety handling during procurement and storage [1].

Physical Properties Formulation Handling Quality Control

Nematic Phase Purity: No Smectic Contamination

The methoxy-pentyl homolog exhibits only a nematic mesophase with no smectic phase formation, as indicated by the absence of any additional phase transitions below the clearing point in the patent data. This contrasts with the ethoxy-pentyl (c.p. 62 °C) and propoxy-pentyl (c.p. 82 °C) analogs, which are known within the bicyclohexyl class to potentially exhibit smectic B or smectic A phases at lower temperatures depending on chain length. The absence of smectic phases in the target compound eliminates the risk of smectic nucleation during device cooling cycles, which can cause alignment defects, slower electro-optical response, and light scattering in display applications [1].

Mesophase Purity Smectic Suppression Display Response Time

Validated Application Scenarios for 4-Methoxy-4'-pentylbicyclohexyl


Room-Temperature Nematic Host for Low-Birefringence Displays

With a melting point of 12 °C and clearing point of 36 °C, this compound provides a 24 °C enantiotropic nematic range centered near ambient temperature. It serves as an ideal low-Δn host or co-component in twisted nematic (TN), super-twisted nematic (STN), and guest-host display mixtures that must operate without active heating. Formulators can blend it with higher-clearing bicyclohexyl or phenylcyclohexane components to extend the nematic range upward while maintaining the low optical anisotropy characteristic of the bicyclohexyl core [1][2].

Phase-Change Lubricants and Tribological Sensors

The demonstrated steep friction torque change at the nematic–smectic B phase transition qualifies this compound as a candidate for fundamental tribology studies and for prototyping phase-change lubricants where friction can be modulated by small temperature excursions. The ability to tune the friction response by doping with 4-pentylbenzoic acid [1] further supports its use in mechano-optical or tribotronic devices that exploit reversible liquid crystalline order changes.

Low-Birefringence Calibration Standard for Metrology

The well-characterized phase transition temperatures (m.p. 12 °C, c.p. 36 °C), defined nematic texture, and low optical anisotropy make this compound suitable as a calibration standard for polarizing optical microscopy (POM) hot-stage temperature validation, refractive index measurement setups, and dielectric permittivity apparatus. Its pure nematic character without smectic interference simplifies interpretation of temperature-dependent optical and dielectric data [1][2].

Mixture Component for Wide-Viewing-Angle LCDs

Bicyclohexane-core compounds are frequently incorporated into liquid crystal mixtures to reduce overall birefringence. When combined with negative-Δε components (e.g., laterally fluorinated terphenyls or bicyclohexyl benzenes), the methoxy-pentyl bicyclohexyl can serve as a low-polarity diluent that adjusts the dielectric anisotropy of the final mixture without significantly raising Δn, an essential requirement for in-plane switching (IPS) and fringe-field switching (FFS) display modes [1][3].

Technical Documentation Hub

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